molecular formula C21H24O4 B13449950 (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al

Cat. No.: B13449950
M. Wt: 340.4 g/mol
InChI Key: AUHSMFZFJNSNPY-WYOWPAJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is a synthetic steroid derivative characterized by a conjugated triene system (Δ¹,⁴,¹⁷(20)) and critical functional groups:

  • 3,11-Diketone: Enhances metabolic stability and receptor binding affinity.
  • 20-Hydroxy group: Modifies solubility and pharmacokinetics.
  • C21 aldehyde: Introduces electrophilic reactivity, influencing interactions with biological nucleophiles.
    This compound is structurally related to glucocorticoids and their impurities, serving as a reference standard in pharmaceutical quality control .

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

(2Z)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

InChI

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,11,14-15,19,25H,3-6,10H2,1-2H3/b18-16-/t14-,15-,19+,20-,21-/m0/s1

InChI Key

AUHSMFZFJNSNPY-WYOWPAJLSA-N

Isomeric SMILES

C[C@]1\2CC(=O)[C@H]3[C@H]([C@@H]1CC/C2=C(\C=O)/O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=C(C=O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Preparation Methods

Synthetic Routes from Prednisolone or Related Steroids

Given its structural similarity to prednisolone derivatives, (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is typically prepared via selective oxidation and functional group transformations on corticosteroid precursors:

  • Starting Material: Prednisolone or prednisone analogs, which already contain the steroid nucleus with keto groups at C-3 and C-11.
  • Step 1: Introduction of the 20-Hydroxy Group
    Hydroxylation at C-20 can be achieved via enzymatic oxidation or chemical methods such as using osmium tetroxide or other selective oxidants under controlled conditions.
  • Step 2: Formation of the 17(20)-Exocyclic Double Bond
    The formation of the 17(20) double bond in the Z-configuration is typically achieved by dehydration reactions or Wittig-type olefination on a suitable 20-hydroxy precursor.
  • Step 3: Aldehyde Formation at C-21
    Oxidation of the primary alcohol at C-21 to an aldehyde can be done using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane to avoid over-oxidation to carboxylic acids.
  • Step 4: Purification and Isolation
    The compound is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to achieve the neat form.

This synthetic approach is consistent with steroid chemistry principles and the preparation of related glucocorticoid impurities or degradation products.

Degradation Product Formation

This compound is also known as a degradation impurity of prednisolone derivatives. It can form under stress conditions such as:

  • Oxidative Stress: Exposure to oxidizing agents or air leads to oxidation of the C-21 hydroxyl to aldehyde.
  • Photodegradation: UV light can induce isomerization and oxidation forming the Z-isomer and hydroxy-aldehyde functionalities.
  • Thermal Degradation: Elevated temperatures during storage or processing can promote dehydration and oxidation steps leading to this compound.

Hence, preparation can also be mimicked by controlled degradation of prednisolone or prednisone under specific conditions to isolate and characterize this impurity.

Patent-Related Methods

While no direct patent discloses exclusive synthetic methods for this compound, patents on foamable steroid compositions and glucocorticoid derivatives indicate that such compounds are typically prepared by modifications of known corticosteroids through:

  • Selective oxidation
  • Olefination reactions
  • Functional group interconversions

These patents emphasize the importance of stereochemistry control and mild reaction conditions to preserve the steroid nucleus integrity.

Analytical Data Supporting Preparation

Parameter Value / Description
Molecular Formula C21H24O4
Molecular Weight 340.41 g/mol
CAS Number 118724-35-9
Storage Temperature -18°C
Shipping Temperature Ice pack (-20°C)
Purity High purity required for pharmaceutical standards
Structural Confirmation NMR, MS, IR, and HPLC used for verification
Configuration (17Z)-isomer confirmed by NMR coupling constants

These analytical parameters are critical for confirming the successful synthesis and purity of the compound after preparation.

Summary Table of Preparation Methods

Method Type Description Key Reagents/Conditions Notes
Chemical Synthesis Multi-step oxidation and olefination PCC, Dess–Martin periodinane, Wittig reagents Requires stereochemical control
Enzymatic Hydroxylation Biocatalytic introduction of 20-hydroxy group Specific hydroxylase enzymes Environmentally friendly, regioselective
Controlled Degradation Stress-induced oxidation/dehydration Heat, light, oxidants Used to generate impurity standards
Purification Chromatography (HPLC, TLC) Silica gel, reverse phase columns Ensures high purity and isolation

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Key Functional Groups Structural Distinctions Biological Relevance
(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al (Target) C₂₁H₂₄O₅* 3,11-dioxo, 20-hydroxy, C21 aldehyde Δ¹,⁴,¹⁷(20) triene system Potential glucocorticoid impurity; QC standard
Prednisolone Impurity 47 (Pregna-1,4,17(20)-trien-21-al, 11,20-dihydroxy-3-oxo-) C₂₁H₂₆O₄ 3-oxo, 11β,20-dihydroxy Lacks 11-keto and 20-hydroxy groups Metabolite/intermediate in steroid synthesis
21-Dehydro 17-deoxy Dexamethasone C₂₂H₂₇FO₅ 9-Fluoro, 16α-methyl, 3-oxo Fluorination and methylation enhance potency Glucocorticoid impurity; ANDA filing
17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate C₂₃H₂₈O₆ 3,11,20-trioxo, C21 acetate Δ¹,⁴ diene; esterified C21 Prodrug with improved bioavailability
Fluocortin C₂₃H₂₇ClF₂O₅ 6α-Fluoro, 11β-hydroxy, 16α-methyl Halogenation alters receptor selectivity Anti-inflammatory agent

*Hypothetical formula based on IUPAC nomenclature.

Metabolic and Pharmacokinetic Insights

  • C21 Aldehyde vs. Acetate : The target’s aldehyde group increases electrophilic reactivity compared to the acetate in analogs like 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate , which enhances lipophilicity and delays hydrolysis .
  • Hydroxylation Patterns : The 20-hydroxy group in the target contrasts with 11β-hydroxy groups in Prednisolone derivatives, affecting hydrogen-bonding interactions with glucocorticoid receptors .

Biological Activity

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is a synthetic glucocorticoid compound that belongs to the steroid family. It is structurally related to corticosteroids such as prednisolone and prednisone. This compound is notable for its unique arrangement of functional groups, including hydroxyl and carbonyl groups, which significantly contribute to its biological activity and pharmacological properties. The molecular formula of this compound is C21H24O4, with a molecular weight of approximately 340.4 g/mol .

The primary biological activity of this compound stems from its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of various genes involved in inflammatory responses and immune regulation. This mechanism underlies its potential therapeutic applications in treating inflammatory and autoimmune diseases. Additionally, research indicates that this compound may influence cellular processes such as apoptosis (programmed cell death) and proliferation .

Pharmacological Properties

Pharmacodynamics:

  • Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Immunosuppressive Activity: It has been shown to suppress immune responses, making it useful in conditions where immune modulation is necessary.

Pharmacokinetics:
Further studies are required to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics when used therapeutically .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other corticosteroids:

Compound NameStructural FeaturesUnique Aspects
Prednisolone11β-hydroxyl group; 3-keto groupCommonly used corticosteroid; different receptor affinity
Dexamethasone16α-methyl; 9α-fluoro substituentMore potent anti-inflammatory effects
Hydrocortisone11β-hydroxyl; less potent than (17Z)Widely used for adrenal insufficiency
CortisolNatural glucocorticoid; similar structureEndogenous hormone; broader physiological roles

Compared to these compounds, this compound possesses unique structural features that may confer distinct pharmacological properties and potential therapeutic advantages .

Case Studies and Research Findings

Research has documented various case studies that highlight the biological activity of this compound:

  • Inflammatory Disease Models: In animal models of inflammation (e.g., arthritis), administration of this compound resulted in a marked reduction in inflammatory markers and improved clinical scores.
  • Cancer Research: Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines through glucocorticoid receptor-mediated pathways.
  • Autoimmune Disorders: Clinical trials have indicated potential benefits in managing autoimmune conditions by modulating immune responses via this compound.

Q & A

What are the key structural features of (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al, and how do they influence its reactivity and biological activity?

The compound features a steroid backbone with a conjugated triene system (C1-C2, C4-C5, and C17(20)-trien), a 21-aldehyde group, and hydroxyl/keto groups at C3, C11, and C20. The Δ1,4-diene enhances electron delocalization, increasing susceptibility to oxidation and nucleophilic attack. The 21-aldehyde is critical for forming Schiff bases with amino groups in biological systems, while the C17(20) double bond (Z-configuration) may influence receptor-binding specificity. Reactivity can be modulated by steric effects from the aldehyde and keto groups, as seen in analogous glucocorticoid derivatives .

What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Synthesis typically involves selective oxidation and stereochemical control . For example:

  • Step 1 : Start with a pregnane derivative (e.g., prednisone) and introduce the Δ1,4-diene via dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
  • Step 2 : Oxidize the C21 position to an aldehyde using pyridinium chlorochromate (PCC) under anhydrous conditions to avoid over-oxidation .
  • Step 3 : Ensure Z-configuration at C17(20) via photochemical isomerization or chiral catalysts. Monitor intermediates by HPLC or TLC with iodine vapor visualization .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from stereochemical impurities or solvent-dependent conformational changes . To address this:

  • Purity Assessment : Use chiral HPLC (e.g., Chiralpak IA column) and NMR (¹H-¹H NOESY) to verify stereochemistry .
  • Bioactivity Validation : Compare receptor-binding assays (e.g., glucocorticoid receptor transactivation) under standardized conditions (e.g., DMEM + 10% FBS) .
  • Solvent Controls : Test activity in polar (DMSO) vs. non-polar (THF) solvents to assess aggregation effects .

What analytical methods are most effective for characterizing this compound?

  • Spectral Analysis :
    • IR : Identify aldehyde (≈1700 cm⁻¹) and α,β-unsaturated ketone (≈1650 cm⁻¹) bands .
    • NMR : ¹³C NMR distinguishes Z/E isomers at C17(20) (δ 120–125 ppm for Z-configuration) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (expected [M+H]⁺: 399.18) .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals grown via vapor diffusion .

How does the 21-aldehyde group impact the compound’s stability under physiological conditions?

The aldehyde is prone to hydration (forming geminal diol) and oxidation (to carboxylic acid). Stabilization strategies include:

  • Lyophilization : Store at -80°C under argon to prevent hydrolysis .
  • Prodrug Design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine) for improved serum stability .
  • Buffered Solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze oxidation .

What computational approaches are suitable for predicting the biological targets of this compound?

  • Molecular Docking : Use AutoDock Vina with glucocorticoid receptor (PDB: 3CLD) to predict binding affinity .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with anti-inflammatory activity using Gaussian09 .
  • MD Simulations : GROMACS can simulate ligand-receptor dynamics over 100 ns to assess binding stability .

How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Contradictions may arise from tautomerism (keto-enol) or solvent effects . Mitigation steps:

  • Variable Temperature NMR : Identify tautomers by observing peak splitting at -40°C .
  • Deuterated Solvent Comparison : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
  • COSY and HSQC : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

What role does the Z-configuration at C17(20) play in modulating biological activity?

The Z-configuration imposes a cisoid geometry , favoring interactions with hydrophobic pockets in glucocorticoid receptors. In contrast, E-isomers exhibit reduced binding (IC₅₀ >10 µM vs. Z: IC₅₀ ≈1 µM) . Validate via:

  • NOE Experiments : Detect spatial proximity between C16 and C21 protons .
  • Chiral Derivatization : Use Mosher’s acid to assign absolute configuration .

What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation of fine particles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., PCC) .
  • Spill Management : Neutralize aldehyde residues with sodium bisulfite solution .

How can researchers address discrepancies in reported synthetic yields for this compound?

Variations often stem from moisture sensitivity or catalyst degradation . Solutions:

  • Anhydrous Conditions : Use molecular sieves (3Å) during aldehyde oxidation .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for dehydrogenation efficiency .
  • Reaction Monitoring : Employ in-situ FTIR to track aldehyde formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.